molecular formula C21H21N5O2 B14099428 N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No.: B14099428
M. Wt: 375.4 g/mol
InChI Key: ZWDYXOPQUULOHJ-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, a pyrazolo[1,5-d][1,2,4]triazinone core, and a tert-butyl group, which collectively contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazolo[1,5-d][1,2,4]triazinone core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under controlled conditions.

    Attachment of the naphthalene ring: This step often involves coupling reactions, such as Suzuki or Heck coupling, to introduce the naphthalene moiety.

    Introduction of the tert-butyl group: This can be done through alkylation reactions using tert-butyl halides in the presence of a base.

    Final acylation step: The acetamide group is introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl derivatives: Compounds with similar naphthalene structures but different functional groups.

    Pyrazolo[1,5-d][1,2,4]triazinone derivatives: Compounds with the same core structure but different substituents.

    tert-Butyl substituted compounds: Molecules featuring the tert-butyl group but different core structures.

Uniqueness

N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is unique due to its combination of a naphthalene ring, a pyrazolo[1,5-d][1,2,4]triazinone core, and a tert-butyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-tert-butyl-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

InChI

InChI=1S/C21H21N5O2/c1-21(2,3)23-19(27)12-25-20(28)18-11-17(24-26(18)13-22-25)16-10-6-8-14-7-4-5-9-15(14)16/h4-11,13H,12H2,1-3H3,(H,23,27)

InChI Key

ZWDYXOPQUULOHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1C(=O)C2=CC(=NN2C=N1)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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